Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a benzo[d]thiazole moiety. This compound is notable for its potential applications in medicinal chemistry due to the presence of the thiazole ring, which is known for its biological activity. The structure includes multiple functional groups that contribute to its reactivity and potential utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate typically involves multi-step organic synthesis
Preparation of 4,7-dimethylbenzo[d]thiazole: This can be synthesized by the cyclization of 2-amino-4,7-dimethylbenzoic acid with sulfur and a suitable dehydrating agent.
Formation of the thiazole ring: The benzo[d]thiazole derivative is then reacted with chloroacetic acid and thiourea under basic conditions to form the thiazole ring.
Functionalization: The resulting compound is further reacted with ethyl bromoacetate in the presence of a base to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the benzo[d]thiazole moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s thiazole and benzo[d]thiazole moieties are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Industrial Applications: The compound may serve as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzo[d]thiazole moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(2-(benzothiazol-2-yl)amino)acetamido)thiazol-4-yl)acetate: Similar structure but lacks the dimethyl groups on the benzo[d]thiazole ring.
Methyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)amino)acetamido)thiazol-4-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate is unique due to the presence of both the dimethylbenzo[d]thiazole and thiazole rings, which confer distinct electronic and steric properties. These features can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-5-26-15(25)8-13-10-27-18(20-13)21-14(24)9-23(4)19-22-16-11(2)6-7-12(3)17(16)28-19/h6-7,10H,5,8-9H2,1-4H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCYQNURLYZTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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